1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules. The compound also contains an acetylphenyl group and a pyrrolidinyl group, which could potentially contribute to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, acetylphenyl group, and pyrrolidinyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the arrangement of atoms and the types of bonds in the molecule .Applications De Recherche Scientifique
Synthesis and Evaluation for Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase (anti-AChE) activity. The research highlighted the importance of substituting the benzamide with a bulky moiety and introducing an akyl or phenyl group at the nitrogen atom of benzamide for enhanced activity. The compound showing significant increase in acetylcholine content in the cerebral vortex and hippocampus of rats was identified as a potent inhibitor, marking its potential as an antidementia agent (Sugimoto et al., 1990).
Synthesis of New Pharmacological Compounds
Bijev et al. (2003) focused on synthesizing fourteen new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest through a reaction involving acyl chlorides and various pyrrole compounds. The newly synthesized compounds, characterized and identified by TLC, NMR, and IR spectroscopy, contributed to the exploration of new pharmacological agents with potential therapeutic applications (Bijev, Prodanova, & Nankov, 2003).
Reaction of Piperidine and Pyrrolidine Derivatives
Tsuge and Inaba (1973) explored the reaction of aryl isocyanates with enamino ketones derived from acetylacetone and secondary amines like piperidine and pyrrolidine. Their research provides insights into the synthesis of 3,5-diarylcarbamoyl derivatives through [4+2] cycloaddition reactions, presenting a foundation for the development of new chemical entities with potential industrial and pharmaceutical applications (Tsuge & Inaba, 1973).
Synthesis of Novel Fused Heterobicycles
Karthikeyan, Vijayakumar, and Sarveswari (2014) synthesized novel fused heterobicycles, specifically pyrazolo[4,3-c]pyridine-3-ols, from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides. Their work highlights the innovative approach to creating new chemical compounds with potential for further pharmacological evaluation, indicating the versatility of piperidine derivatives in the synthesis of complex heterocyclic structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Metabolic Disposition in Pharmacokinetics
Miraglia et al. (2010) conducted a study on the metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. Their research provides valuable data on the absorption, distribution, metabolism, and elimination of this compound, contributing to the understanding of its pharmacokinetics and potential therapeutic applications (Miraglia, Pagliarusco, Bordini, Martinucci, & Pellegatti, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-N-(2-pyrrolidin-1-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-16(24)17-4-6-19(7-5-17)23-13-8-18(9-14-23)20(25)21-10-15-22-11-2-3-12-22/h4-7,18H,2-3,8-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJZWGYVCVRDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.